molecular formula C18H21NO3 B5868381 N-benzyl-N-ethyl-3,4-dimethoxybenzamide

N-benzyl-N-ethyl-3,4-dimethoxybenzamide

Cat. No.: B5868381
M. Wt: 299.4 g/mol
InChI Key: HRNNQJZUDFDXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as benzocaine, a local anesthetic that is commonly used in dental procedures and as a pain reliever in various medical applications. However, the focus of

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-3,4-dimethoxybenzamide is not fully understood. However, studies have shown that the compound works by inhibiting the activity of enzymes that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. For example, studies have shown that the compound can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-ethyl-3,4-dimethoxybenzamide in lab experiments is its relatively low toxicity. The compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for use in human studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-N-ethyl-3,4-dimethoxybenzamide. One area of research could focus on the compound's potential as a cancer treatment. Studies could investigate the mechanism of action of the compound in cancer cells and explore its potential use in combination with other cancer treatments.
Another area of research could focus on the compound's anti-inflammatory properties. Studies could investigate the compound's effects on different types of inflammation and explore its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Conclusion
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. While the compound is commonly used as a local anesthetic, research has shown that it has potential as a cancer treatment and as an anti-inflammatory agent. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.

Synthesis Methods

N-benzyl-N-ethyl-3,4-dimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of benzyl chloride with ethyl 3,4-dimethoxybenzoate. The resulting product is then treated with hydrochloric acid to yield this compound, which can be further purified through recrystallization.

Scientific Research Applications

N-benzyl-N-ethyl-3,4-dimethoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Another area of research has focused on the compound's anti-inflammatory properties. Studies have shown that this compound can reduce inflammation in the body by inhibiting the production of cytokines, which are molecules that promote inflammation.

Properties

IUPAC Name

N-benzyl-N-ethyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-19(13-14-8-6-5-7-9-14)18(20)15-10-11-16(21-2)17(12-15)22-3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNNQJZUDFDXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.